4-Fluoro-1-methylpyrrolidin-3-amine is a chemical compound characterized by its unique structural features, which include a pyrrolidine ring with a fluorine atom at the 4-position, a methyl group at the 1-position, and an amine functional group at the 3-position. The molecular formula of this compound is , and it has a molar mass of approximately 118.15 g/mol. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to the presence of the fluorine atom, which enhances lipophilicity and may influence biological activity .
4-Fluoro-1-methylpyrrolidin-3-amine can be sourced from various suppliers specializing in chemical compounds. It falls under the category of pyrrolidine derivatives, which are known for their diverse biological activities. The compound is classified as an organic amine and is recognized in chemical databases with identifiers such as CAS number 2343867-15-0 .
The synthesis of 4-Fluoro-1-methylpyrrolidin-3-amine can be achieved through several methods:
The choice of synthesis route can significantly affect the yield and purity of the final product. For instance, using potassium iodide as a catalyst in reactions involving dichlorobutane and methylamine has shown promising results, yielding over 88% purity .
The molecular structure of 4-Fluoro-1-methylpyrrolidin-3-amine features:
The structural representation can be depicted using its SMILES notation: CN1CC[C@@H](F)[C@@H](N)C1
.
Key molecular data includes:
4-Fluoro-1-methylpyrrolidin-3-amine participates in various chemical reactions typical of amines and heterocycles:
The reactivity of this compound is influenced by its fluorinated structure, which enhances its electrophilic character compared to non-fluorinated analogs.
The mechanism of action for 4-Fluoro-1-methylpyrrolidin-3-amine primarily involves its interaction with biological targets such as receptors or enzymes. The presence of the fluorine atom may enhance binding affinity due to increased lipophilicity and altered electronic properties.
Research indicates that compounds similar to this one have shown promise in modulating neurotransmitter systems, potentially affecting mood and cognitive functions.
Key physical properties include:
Chemical properties involve:
Relevant data shows that the compound maintains stability when stored properly, although specific handling guidelines should be followed due to its classification as an organic amine .
4-Fluoro-1-methylpyrrolidin-3-amine has several notable applications:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 189345-04-8
CAS No.: 25887-39-2
CAS No.: 1152-76-7